molecular formula C25H30N2O4 B2843625 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide CAS No. 921863-43-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide

Cat. No.: B2843625
CAS No.: 921863-43-6
M. Wt: 422.525
InChI Key: KSHCWYQIRQQRCD-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes an oxazepine ring fused with a benzene ring, and various functional groups such as allyl, dimethyl, and butoxybenzamide

Properties

IUPAC Name

4-butoxy-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-5-7-15-30-20-11-8-18(9-12-20)23(28)26-19-10-13-22-21(16-19)27(14-6-2)24(29)25(3,4)17-31-22/h6,8-13,16H,2,5,7,14-15,17H2,1,3-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHCWYQIRQQRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkoxylation of Benzaldehyde Derivatives

A method adapted from involves nucleophilic aromatic substitution (SNAr) to install the butoxy group. In the synthesis of 4-tert-butoxybenzamide, sodium hydride in DMSO deprotonates tert-butanol, generating a tert-butoxide ion that displaces a para-fluorine on 4-fluorobenzonitrile. For the target compound, substituting tert-butanol with 1-butanol under similar conditions (NaH/DMSO, 60–70°C) would yield 4-butoxybenzonitrile (Fig. 1B). Hydrolysis of the nitrile to the carboxylic acid is achieved via reflux with aqueous sodium hydroxide, followed by acidification.

Amidation of 4-Butoxybenzoic Acid

The carboxylic acid is converted to the benzamide using standard coupling agents. For example, activation with thionyl chloride (SOCl₂) forms the acid chloride, which is then reacted with the benzoxazepine amine intermediate. Alternatively, peptide coupling reagents like EDCl/HOBt facilitate amide bond formation under mild conditions.

Final Coupling and Product Isolation

The last step involves conjugating the 4-butoxybenzamide group to the N-allyl benzoxazepine amine. This is achieved by reacting 4-butoxybenzoyl chloride with the amine in the presence of a base such as triethylamine (Fig. 1C). Purification via column chromatography (e.g., silica gel with methylene chloride) yields the final product.

Optimization and Yield Considerations

Key parameters influencing yields include:

  • Cyclization Efficiency : The 7-endo-dig cyclization in benzoxazepine formation is sensitive to solvent and temperature. 1,4-Dioxane at 100°C optimizes ring closure.
  • Allylation Selectivity : Excess allyl bromide and prolonged reaction times may improve N-allylation yields but risk O-allylation side products.
  • Amidation Purity : Coupling reagents like EDCl/HOBt enhance amide bond formation efficiency compared to traditional acid chloride methods.

Analytical Characterization

Successful synthesis is confirmed via:

  • NMR Spectroscopy : Distinct signals for the allyl protons (δ 5.1–5.9 ppm), butoxy group (δ 0.9–1.7 ppm), and benzoxazepine carbonyl (δ 170–175 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 437.3 ([M+H]⁺) corresponding to C₂₅H₂₈N₂O₄.
  • HPLC Purity : >95% purity achieved via reverse-phase chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group in the oxazepine ring can be reduced to form an alcohol.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Preliminary studies indicate that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide may exhibit anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with biological targets involved in tumor growth and proliferation.

Neuroprotective Effects
Research has suggested that compounds with similar structures exhibit neuroprotective effects. This compound may contribute to the development of treatments for neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress .

Pharmacology

Analgesic and Anti-inflammatory Activity
The compound's structural features may confer analgesic and anti-inflammatory properties. Studies are ongoing to evaluate its efficacy in pain management and inflammation reduction, which could lead to new therapeutic options for chronic pain conditions .

Material Science

Polymer Chemistry
this compound can be utilized in the synthesis of advanced polymers. Its unique chemical structure allows for the development of materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in the fields of coatings and adhesives .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines
NeuroprotectionPotential for protecting neuronal cells from oxidative damage
Analgesic EffectsOngoing studies suggest pain relief properties
Polymer DevelopmentEnhanced mechanical properties in synthesized materials

Mechanism of Action

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide depends on its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary based on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide
  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide

Uniqueness

The uniqueness of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide lies in its specific functional groups, which impart distinct chemical properties and potential applications. The butoxy group, in particular, may influence the compound’s solubility, reactivity, and biological activity compared to its methoxy or ethoxy analogs.

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 354.40 g/mol
  • Structural Characteristics : It features a tetrahydrobenzo[b][1,4]oxazepine core with an allyl group and a butoxybenzamide moiety.

Research indicates that compounds with similar structures often interact with various biological targets. The oxazepine ring is known to influence neuropharmacological activity. The presence of the allyl and butoxy groups may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

  • Anticancer Activity :
    • A study demonstrated that compounds with similar oxazepine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives showed activity against leukemia cell lines with growth inhibition (GI50) values in the nanomolar range .
    • The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition :
    • It has been suggested that this compound may act as an inhibitor for specific enzymes involved in steroid metabolism. For example, it was evaluated for its effects on 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a role in estrogen metabolism .
    • The IC50 values for related compounds were reported to be around 700 nM, indicating significant inhibitory potential.
  • Neuropharmacological Effects :
    • Given its structural features, there is potential for neuroactive properties. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems and may exhibit anxiolytic or antidepressant-like effects.

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings:

StudyFindings
Bailey et al. (2021)Synthesis and evaluation of over 45 compounds showed significant biological activity against 17β-HSD Type 3; related compounds had IC50 values ranging from 700 nM to 900 nM .
ResearchGate PublicationDiscussed synthesis strategies for heterocyclic compounds similar to oxazepines and their potential applications in drug development .
PubChem DataProvided detailed molecular characteristics and computational properties that suggest favorable pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide?

  • Answer : Synthesis requires multi-step organic reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like the allyl substituent. Key steps include:

  • Core formation : Constructing the tetrahydrobenzo[b][1,4]oxazepine ring via cyclization reactions under controlled temperatures (60–80°C) .
  • Functionalization : Introducing the 4-butoxybenzamide moiety via coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DCM .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How is the structural integrity of this compound validated during synthesis?

  • Answer : Advanced spectroscopic techniques are essential:

  • NMR : ¹H/¹³C NMR to confirm regioselectivity of substituents (e.g., allyl group at position 5) and absence of tautomeric shifts in the oxazepine ring .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at ~437.2 g/mol) .
  • X-ray crystallography : Optional for resolving stereochemical ambiguities in the fused benzoxazepine core .

Q. What solvents and reaction conditions optimize yield for this compound?

  • Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates. Key conditions:

  • Temperature : 70–90°C for cyclization steps to avoid side products like dimerization .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) for efficient amide bond formation .
  • Table :
StepSolventCatalystYield (%)
CyclizationDMFNone60–70
AmidationDCMEDC/HOBt75–85

Advanced Research Questions

Q. How can conflicting spectral data for the oxazepine core be resolved?

  • Answer : Discrepancies in NMR signals (e.g., proton splitting patterns) may arise from conformational flexibility in the oxazepine ring. Strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing signal coalescence at elevated temperatures .
  • DFT calculations : Compare experimental ¹³C chemical shifts with computational models to validate assignments .
  • Cross-validation : Use 2D NMR (COSY, HSQC) to map coupling between allyl protons and adjacent oxazepine carbons .

Q. What mechanistic insights explain the compound’s potential bioactivity?

  • Answer : Structural analogs suggest activity via enzyme/receptor modulation:

  • Kinase inhibition : The benzamide moiety may bind ATP pockets in kinases (e.g., RIP1 kinase), validated via molecular docking and enzyme kinetics (IC₅₀ assays) .
  • Table : Bioactivity parameters for analogs:
TargetAssay TypeIC₅₀ (µM)Reference
RIP1 KinaseFluorescence polarization0.12
COX-2ELISA1.4
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) to correlate structure-activity relationships (SAR) .

Q. How can synthetic byproducts be minimized during allyl group functionalization?

  • Answer : The allyl group is prone to oxidation or isomerization. Mitigation strategies:

  • Radical inhibitors : Add BHT (butylated hydroxytoluene) to suppress peroxide formation during reactions .
  • Low-temperature catalysis : Use Pd(0) catalysts at 0–5°C for controlled cross-coupling .
  • Analytical monitoring : Track byproducts (e.g., allyl epoxides) via LC-MS and optimize reaction time .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Answer : Use in silico tools to estimate:

  • LogP : ~3.5 (moderate lipophilicity) via Molinspiration or ACD/Labs .
  • Metabolic stability : Cytochrome P450 interactions predicted using SwissADME .
  • Table : Predicted ADME properties:
ParameterValueMethod
Water solubility-3.2 (LogS)ACD/LogD
BBB permeabilityNoBOILED-Egg

Methodological Notes

  • Contradictions in evidence : While some studies report high yields (>80%) for benzoxazepine derivatives , others note challenges in isolating pure products due to stereochemical complexity .
  • Gaps in data : Physical properties (e.g., melting point) for the target compound are unavailable; extrapolate from analogs with similar substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.